![molecular formula C10H8Br2N2O B14916258 5,6-dibromo-N-methyl-1H-indole-3-carboxamide](/img/structure/B14916258.png)
5,6-dibromo-N-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dibromo-N-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine atoms at positions 5 and 6, a methyl group attached to the nitrogen atom, and a carboxamide group at position 3 of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-methyl-1H-indole-3-carboxamide typically involves the bromination of N-methyl-1H-indole-3-carboxamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at positions 5 and 6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dibromo-N-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives with different functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring, leading to different structural modifications.
Wissenschaftliche Forschungsanwendungen
5,6-dibromo-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-dibromo-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dibromo-1H-indole-3-carboxylic acid: Similar structure but lacks the N-methyl group.
5,6-dibromo-1H-indole-3-carboxylate: Similar structure but has an ester group instead of a carboxamide.
Uniqueness
5,6-dibromo-N-methyl-1H-indole-3-carboxamide is unique due to the presence of both bromine atoms and the N-methyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H8Br2N2O |
---|---|
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
5,6-dibromo-N-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C10H8Br2N2O/c1-13-10(15)6-4-14-9-3-8(12)7(11)2-5(6)9/h2-4,14H,1H3,(H,13,15) |
InChI-Schlüssel |
ZYBVHOSBJCXOME-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CNC2=CC(=C(C=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.